![molecular formula C26H16F6N2NiO2 B6297919 Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) CAS No. 1266486-86-5](/img/structure/B6297919.png)
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) is a coordination compound that belongs to the class of metal salen complexes. These complexes are known for their unique structures and versatile properties, making them valuable in various scientific and industrial applications. The compound is characterized by the presence of nickel(II) ion coordinated with two salicylidene-2,4,6-trifluoroaniline ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) typically involves the condensation of salicylaldehyde derivatives with 2,4,6-trifluoroaniline in the presence of a nickel(II) salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
化学反应分析
Types of Reactions
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction may yield nickel(I) complexes. Substitution reactions result in the formation of new nickel(II) complexes with different ligands.
科学研究应用
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as sensors and molecular electronics.
作用机制
The mechanism of action of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel(II) ion in the complex acts as the active site, facilitating electron transfer and bond formation/breaking processes. The salicylidene-2,4,6-trifluoroaniline ligands provide stability and specificity to the complex, allowing it to interact with specific molecular targets and pathways .
相似化合物的比较
Similar Compounds
N,N’-Bis(salicylidene)ethylenediaminonickel(II): A similar nickel(II) complex with ethylenediamine as the ligand.
N,N’-Bis(salicylidene)-1,2-phenylenediaminenickel(II): Another nickel(II) complex with 1,2-phenylenediamine as the ligand.
Uniqueness
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) is unique due to the presence of trifluoroaniline ligands, which impart distinct electronic and steric properties to the complex. These properties enhance its catalytic activity and stability, making it more effective in various applications compared to similar compounds .
属性
IUPAC Name |
nickel;2-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18;/h2*1-7,18H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHBQQZIULIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
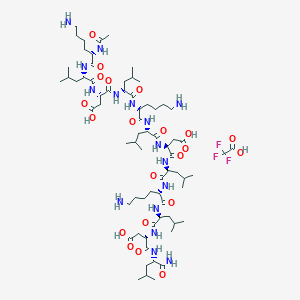

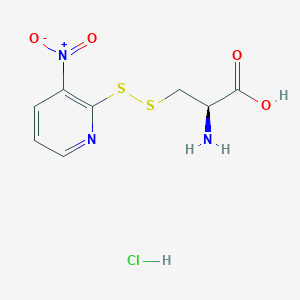
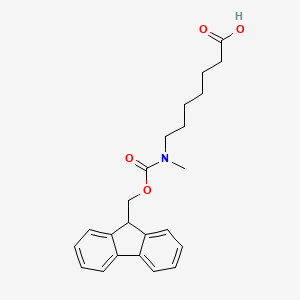
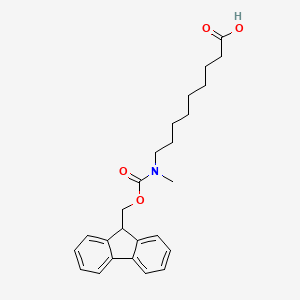


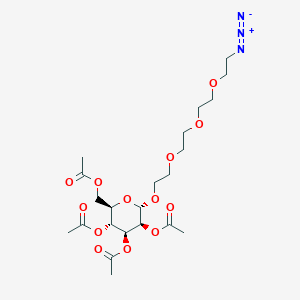
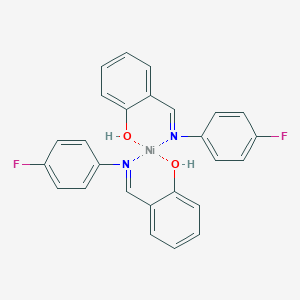



![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
